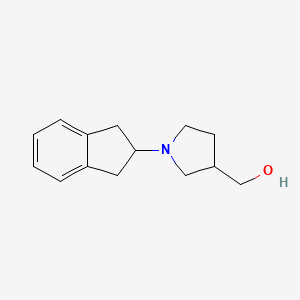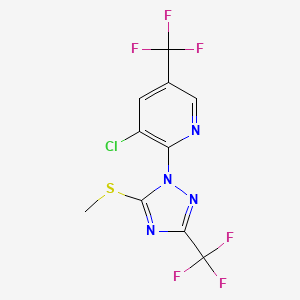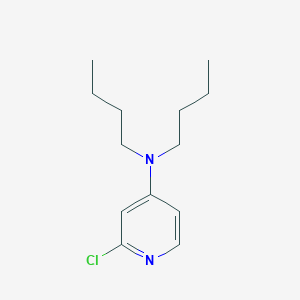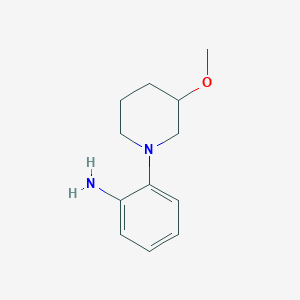
(1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-yl)methanol
Vue d'ensemble
Description
The compound “(1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-yl)methanol” is a novel cathinone derivative . It has not been registered in the CAS or IUPAC databases . It has recently been marketed on the Internet as “indapyrophenidone” .
Molecular Structure Analysis
The molecular structure of this compound was determined using a combination of advanced analytical techniques, including GC–MS, LC–HRMS, NMR, and X-ray crystallography . The molecular formula is C13H17N .Applications De Recherche Scientifique
Crystal Structure and Molecular Interaction Studies
- Crystal Structure Analysis : Research has been conducted on the crystal structures and molecular interactions of compounds similar to "(1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-yl)methanol". For example, studies have detailed the crystal structures of related compounds, revealing intricate details about their molecular conformations, hydrogen bonding, and π–π interactions, which are crucial for understanding their chemical behavior and potential applications in material science and molecular engineering Dayananda et al., 2012; Ali et al., 2013.
Synthesis and Characterization of Complex Molecules
- Synthetic Methodologies : Several studies have focused on developing synthetic methodologies involving pyrrolidine derivatives for creating complex molecules. These methodologies are valuable for synthesizing compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. For instance, the catalytic hydrogenation of certain derivatives has been explored to produce compounds that could serve as intermediates for further chemical transformations Sukhorukov et al., 2008.
Molecular Structure Elucidation Through DFT and X-ray Diffraction
- DFT and Crystallographic Studies : Research on the molecular structure elucidation of related compounds using Density Functional Theory (DFT) and X-ray diffraction has provided insights into their electronic structure and reactivity. These studies are crucial for designing molecules with specific properties for applications in catalysis, materials science, and drug design Huang et al., 2021.
Enantioselective Synthesis
- Enantioselective Alkynylation : The enantioselective synthesis of molecules, including propargylic derivatives using prolinol derived ligands, demonstrates the potential of these compounds in asymmetric synthesis. Such methodologies are valuable for producing chiral molecules that are important in pharmaceuticals and fine chemicals Munck et al., 2017.
Safety And Hazards
As a novel psychoactive substance (NPS), this compound poses potential health and social risks . NPSs often have only minor modifications to the backbone structure of existing substances, and many of them are designed and intended as legal replacements of conventional illicit drugs such as cocaine, cannabis, and amphetamines, and produce similar effects . Although there is generally little or no information on their acute and particularly chronic harm, several cases of intoxication and death have been reported .
Orientations Futures
The increase in the number, type, and availability of new psychoactive substances (NPSs) with possible health and social risk is of alarming concern . This situation clearly indicates and alarms that permanent recognition of the designer drug market should be conducted . The results of this study may serve forensic and clinical laboratories in the identification of its related compounds with similar backbone structure using the information reported in this article obtained by the application of advanced analytical techniques . It may also lead to timely and effective response on the part of legislators and law enforcement .
Propriétés
IUPAC Name |
[1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-10-11-5-6-15(9-11)14-7-12-3-1-2-4-13(12)8-14/h1-4,11,14,16H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDRLSNYWWQWPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2CC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-azaspiro[2.4]heptane-7-carboxylate](/img/structure/B1474461.png)






![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carboxylic acid](/img/structure/B1474476.png)
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carboxylic acid](/img/structure/B1474477.png)
![(1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl)methanamine](/img/structure/B1474478.png)



